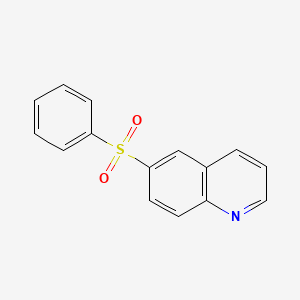

6-(Benzenesulfonyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89770-30-9 |

|---|---|

Molecular Formula |

C15H11NO2S |

Molecular Weight |

269.3 g/mol |

IUPAC Name |

6-(benzenesulfonyl)quinoline |

InChI |

InChI=1S/C15H11NO2S/c17-19(18,13-6-2-1-3-7-13)14-8-9-15-12(11-14)5-4-10-16-15/h1-11H |

InChI Key |

AVKJUFUGLRRQPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Benzenesulfonyl Quinoline and Its Derivatives

Classical Approaches to Benzenesulfonyl Quinoline (B57606) Synthesis: A Methodological Review

Traditional methods for synthesizing the quinoline core have been adapted for the preparation of benzenesulfonyl-substituted derivatives. rsc.org These approaches can be broadly divided into two categories: the functionalization of a pre-existing quinoline ring and the construction of the quinoline ring from precursors already bearing the benzenesulfonyl moiety.

The direct introduction of a sulfonyl group onto a quinoline scaffold is a straightforward conceptual approach. Electrophilic sulfonation of quinoline itself typically occurs on the electron-rich benzene (B151609) ring. uomustansiriyah.edu.iq Under forcing conditions with oleum (B3057394) (fuming sulfuric acid), sulfonation of quinoline predominantly yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uomustansiriyah.edu.iq Achieving substitution at the 6-position via direct electrophilic attack is challenging due to the directing effects of the heterocyclic nitrogen.

A more controlled method involves the sulfonation of an activated quinoline derivative. For instance, 2-methylquinoline (B7769805) can be treated with chlorosulfonic acid or sulfur trioxide to selectively introduce a sulfonic acid group at the 6-position. This intermediate, quinoline-6-sulfonic acid, can then be converted to the corresponding sulfonyl chloride, which serves as a versatile precursor for coupling with benzene via a Friedel-Crafts reaction or for other nucleophilic substitution reactions to form the desired benzenesulfonyl linkage.

Another classical strategy involves the deoxygenative sulfonylation of quinoline N-oxides. rhhz.net While many modern variants of this reaction exist, early methods laid the groundwork for using the N-oxide to activate the C2 position for nucleophilic attack. Treatment of quinoline N-oxide with a sulfonylating agent can lead to 2-sulfonylquinolines. rhhz.net

A more common classical strategy involves building the quinoline ring system from acyclic precursors where one of the components already contains the required benzenesulfonyl group. This circumvents the regioselectivity issues of direct sulfonylation. Several named reactions for quinoline synthesis are amenable to this approach. rsc.orgrsc.orgrsc.org

The Skraup and Doebner-Miller reactions are foundational methods for quinoline synthesis. uop.edu.pksynarchive.comwikipedia.org The Skraup synthesis involves reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). uop.edu.pkorgsyn.org The Doebner-Miller reaction is a related process that uses α,β-unsaturated aldehydes or ketones. rsc.orgwikipedia.orgslideshare.net To synthesize 6-(benzenesulfonyl)quinoline, 4-(benzenesulfonyl)aniline would be the required starting material. A significant drawback of these methods is the often violent and strongly acidic reaction conditions, which can limit their applicability with sensitive substrates. rsc.orguop.edu.pk

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids by condensing an isatin (B1672199) with a carbonyl compound under basic conditions. rsc.orgnih.govresearchgate.net To generate a 6-benzenesulfonylquinoline derivative, a 5-(benzenesulfonyl)isatin would be the key starting material. Research has shown that electron-withdrawing groups, such as a sulfamoyl group at the 5-position of the isatin, can facilitate the reaction by making the isatin carbonyl more susceptible to nucleophilic attack. tandfonline.com This principle extends to the use of a benzenesulfonyl substituent, making the Pfitzinger reaction a viable strategy. researchgate.nettandfonline.com

The Combes synthesis involves the acid-catalyzed reaction of an arylamine with a 1,3-dicarbonyl compound. rsc.org Similar to the Skraup synthesis, employing 4-(benzenesulfonyl)aniline as the starting material would lead to the formation of a quinoline ring with the benzenesulfonyl group at the 6-position.

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can be oxidized to quinolines. wikipedia.org This multicomponent reaction can be adapted by using 4-(benzenesulfonyl)aniline to form the initial imine, thereby incorporating the desired substituent into the final quinoline product under relatively mild, Lewis acid-catalyzed conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov

| Reaction Name | Key Precursors | General Conditions | Primary Product Type | Reference(s) |

|---|---|---|---|---|

| Skraup | 4-(Benzenesulfonyl)aniline + Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 6-Benzenesulfonylquinoline | rsc.org, uop.edu.pk |

| Doebner-Miller | 4-(Benzenesulfonyl)aniline + α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl, H₂SO₄) | Substituted 6-Benzenesulfonylquinoline | synarchive.com, wikipedia.org |

| Pfitzinger | 5-(Benzenesulfonyl)isatin + Carbonyl Compound | Basic Conditions (e.g., KOH, NaOH) | 6-Benzenesulfonylquinoline-4-carboxylic Acid | tandfonline.com, researchgate.net |

| Combes | 4-(Benzenesulfonyl)aniline + 1,3-Dicarbonyl | Acid Catalyst | Substituted 6-Benzenesulfonylquinoline | rsc.org |

| Povarov | 4-(Benzenesulfonyl)aniline + Aldehyde + Alkene | Lewis Acid Catalyst (e.g., BF₃·OEt₂) | Substituted 6-Benzenesulfonyl(tetrahydro)quinoline | wikipedia.org, organic-chemistry.org |

Sulfonylation Reactions on Pre-formed Quinoline Rings

Modern Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry has increasingly focused on transition-metal-catalyzed reactions that enable the direct and selective formation of C–S bonds, often under milder conditions than classical methods. rsc.org These include C–H activation, cross-coupling methodologies, and novel photoredox or electrochemical approaches.

Direct C–H activation has emerged as a powerful tool for functionalizing aromatic and heteroaromatic rings without the need for pre-functionalized starting materials. nih.govacs.org In the context of quinolines, this strategy allows for the regioselective introduction of a sulfonyl group at positions that are difficult to access via classical electrophilic substitution.

The regioselectivity of these reactions is typically controlled by a directing group. For example, the nitrogen atom of a quinoline N-oxide can direct copper or rhodium catalysts to functionalize the C2 or C8 positions. acs.orgnih.govscispace.com An efficient copper-catalyzed protocol has been developed for the C2-sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides as the sulfonylation reagent. capes.gov.bracs.orgnih.gov

More relevant to the synthesis of this compound are methods that target the benzo-fused portion of the ring system. Remote C–H functionalization can be achieved using specific directing groups and catalysts. The 8-aminoquinoline (B160924) moiety is a well-established bidentate directing group that can steer transition metals to functionalize the C5 position. researchgate.net For instance, a cobalt-catalyzed method achieves C5-sulfonylation of 8-aminoquinoline amides using aryldiazonium salts and a sulfur dioxide surrogate. researchgate.netrsc.org While this targets the C5 position, it highlights the potential of directing group strategies to functionalize specific C–H bonds on the quinoline's carbocyclic ring. rsc.org Overriding the inherent reactivity to achieve C6-sulfonylation via C-H activation remains a significant synthetic challenge but represents an active area of research.

| Catalyst | Directing Group | Position | Sulfonyl Source | Reference(s) |

|---|---|---|---|---|

| CuI | N-Oxide | C2 | Aryl Sulfonyl Chlorides | acs.org, nih.gov |

| Co(acac)₂ | 8-Amido | C5 | Aryldiazonium Salts + DABSO | rsc.org |

| Rh(III) | N-Oxide | C8 | (General C-H functionalization) | nih.gov, acs.org |

Palladium- and copper-catalyzed cross-coupling reactions are mainstays of modern organic synthesis and provide a reliable route to benzenesulfonyl quinolines. These methods typically involve the coupling of a haloquinoline with a sulfur-containing nucleophile or vice versa.

A common approach is the coupling of 6-bromoquinoline (B19933) or 6-chloroquinoline (B1265530) with a benzenesulfinate (B1229208) salt (e.g., sodium benzenesulfinate). Catalysts based on palladium or copper can effectively mediate this C–S bond formation. Alternatively, a 6-quinolylboronic acid can be coupled with a benzenesulfonyl chloride under modified Suzuki-Miyaura conditions.

Iron, as a more sustainable and cost-effective metal, has also been used in catalysis. An iron-catalyzed three-component coupling-cycloisomerization reaction of aldehydes, terminal alkynes, and amines has been reported for the synthesis of quinoline derivatives, showcasing the utility of iron in constructing the heterocyclic core through cross-coupling principles. organic-chemistry.org Furthermore, a simple zinc-powder-mediated reaction has been shown to couple haloquinolines with sulfonyl chlorides in water, offering a greener alternative to some transition-metal-catalyzed systems. rsc.orgrsc.org

In recent years, photoredox and electrochemical catalysis have gained prominence as powerful and sustainable methods for organic synthesis. mdpi.com These techniques utilize visible light or electric current to generate highly reactive intermediates under exceptionally mild conditions.

Photoredox catalysis has been successfully applied to the synthesis of sulfonylated quinolines. researchgate.net A common strategy involves the single-electron reduction of a benzenesulfonyl chloride by an excited-state photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye). researchgate.netbeilstein-journals.org This process generates a benzenesulfonyl radical, which can then undergo addition to the quinoline ring. A subsequent oxidation and deprotonation step yields the final product. A method for the direct synthesis of sulfonyl-containing quinolines from the parent heterocycle and a sulfonyl chloride has been developed using a photocatalyst and white LED illumination at room temperature. google.com

Electrochemical synthesis offers an alternative, oxidant-free approach to C–S bond formation. chinesechemsoc.org By applying an electric potential, it is possible to mediate redox reactions without stoichiometric chemical reagents. Electrochemical methods can be used to generate sulfonyl radicals from sulfinate salts or to promote cyclization reactions that form the quinoline ring. For example, alternating current (AC) electrolysis has been used to achieve the cross-coupling of aniline derivatives with thiophenols to form N–S bonds, demonstrating the potential of electrosynthesis for creating bonds to sulfur under catalyst-free conditions. chinesechemsoc.org While direct electrochemical synthesis of this compound is less reported, the principles are established and represent a promising avenue for future development. mdpi.com

Strategies for Introduction of Additional Functional Groups

Sustainable and Green Chemistry Principles in Synthetic Routes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to address the economic and environmental concerns associated with classical methods. nih.govijpsjournal.com Green chemistry aims to design chemical processes that minimize environmental impact by reducing the use of hazardous substances, enhancing reaction efficiency, and utilizing renewable resources. ijpsjournal.comacs.org Key strategies in the green synthesis of quinolines include the use of alternative reaction media, such as water or ionic liquids, employing alternative energy sources like microwave and ultrasound, and utilizing recyclable catalysts. rsc.org These eco-friendly approaches are not only environmentally beneficial but also frequently lead to improved yields, shorter reaction times, and simplified work-up procedures. nih.govrsc.org

A primary tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. This has led to the exploration of solvent-free reaction conditions and the use of water as a benign reaction medium for quinoline synthesis.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste, which often constitutes the largest component of chemical processes. rsc.org These reactions, frequently assisted by microwave irradiation or grinding, can lead to shorter reaction times and higher yields. rsc.org For instance, a rapid, solvent-free method for the cyclization of 3-(N-arylamino)–3-methylthio-2-(o-chlorobenzenesulfonyl)acrylonitriles to N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides has been developed using microwave irradiation in the presence of K2CO3. researchgate.net This demonstrates the feasibility of intramolecular cyclization involving a benzenesulfonyl precursor under solvent-free conditions. Similarly, polysubstituted quinolines have been synthesized under solvent-free conditions via Friedlander annulation using recyclable nickel nanocatalysts, achieving good to high yields in short reaction times (15–60 minutes). nih.gov

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is highly desirable, and several methods for quinoline synthesis have been adapted to aqueous media. rsc.org Ultrasound irradiation has been effectively used to promote the synthesis of 2-substituted quinolines in water, involving a three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate with SnCl2·2H2O as a precatalyst. researchgate.net The use of water as a solvent is often favored in such reactions, and ionic liquids in aqueous media can also be recovered and reused, adding to the sustainability of the process. rsc.org

| Methodology | Key Features | Example Context | Reference |

|---|---|---|---|

| Solvent-Free Microwave Synthesis | Rapid reaction, high efficiency, reduced waste. | Cyclization of a benzenesulfonyl precursor to form benzothiazine dioxides. | researchgate.net |

| Solvent-Free Nanocatalysis | Environmentally benign, reusable catalyst, good yields. | Friedlander annulation for polysubstituted quinolines. | nih.gov |

| Ultrasound-Assisted Aqueous Synthesis | Use of water as a green solvent, rapid, one-pot reaction. | Three-component synthesis of 2-substituted quinolines. | researchgate.net |

| Aqueous Media with Recyclable Catalysts | Environmentally benign solvent, catalyst reusability. | Friedlander condensation using Lewis acid-surfactant catalysts like Zr(DS)4. | rsc.org |

Atom Economy: Developed by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they construct complex molecules from three or more starting materials in a single step, with most or all atoms being incorporated into the final product. researchgate.net The synthesis of quinoline derivatives via MCRs, such as those catalyzed by montmorillonite (B579905) K-10 under microwave activation, can achieve nearly 90% atom economy. rsc.org

| Strategy | Principle | Application in Quinoline Synthesis | Reference |

|---|---|---|---|

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Utilizing multicomponent reactions (MCRs) to build the quinoline core efficiently. | rsc.orgresearchgate.net |

| Waste Minimization | Reducing overall waste by recycling solvents and catalysts. | Continuous-flow synthesis with solvent recovery and reuse. | acs.org |

| Catalysis | Using catalytic reagents over stoichiometric ones to reduce waste. | Employing recyclable heterogeneous catalysts like montmorillonite K-10 or nanocatalysts. | rsc.orgnih.gov |

The use of alternative energy sources like microwaves and ultrasound has revolutionized organic synthesis, offering significant advantages in terms of reaction speed, efficiency, and energy consumption. ijpsjournal.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and homogeneous heating, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. rsc.orgrsc.org This technology has been successfully applied to the synthesis of quinoline derivatives. researchgate.net A notable example is the microwave-assisted synthesis of 3-(benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline, which was achieved by heating at 120°C for just 30 minutes. vulcanchem.com Another relevant microwave-assisted reaction involves the cyclization of precursors containing an o-chlorobenzenesulfonyl group to form 1,4-benzothiazine dioxides under solvent-free conditions. researchgate.net These examples underscore the power of microwave technology to facilitate the synthesis of complex sulfonamide-containing heterocycles efficiently.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process can enhance reaction rates and yields, particularly in heterogeneous systems. Ultrasound has been employed to develop green and efficient protocols for quinoline derivatives. rsc.org For instance, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields within 4-6 minutes using ultrasound-assisted conjugation. nih.gov Another study reports the one-pot, three-component synthesis of 2-substituted quinolines in water under ultrasound irradiation (35 kHz), demonstrating a green and rapid approach. researchgate.net

| Energy Source | Reaction Time | Conditions | Product/Precursor Type | Reference |

|---|---|---|---|---|

| Microwave | 30 min | 120°C | 3-(Benzenesulfonyl)-quinoline derivative | vulcanchem.com |

| Microwave | 4 min | 100°C, YbCl3 catalyst, solvent-free | Quinolin-4-ylmethoxychromen-4-ones | rsc.org |

| Microwave | 5 min | PTSA catalyst, solvent-free | Pyrimido[4,5-b]quinolines | researchgate.net |

| Ultrasound | 4-6 min | Excellent yields | Piperidinyl-quinoline acylhydrazones | nih.gov |

| Ultrasound | Not specified | 35 kHz, water, SnCl2·2H2O | 2-Substituted quinolines | researchgate.net |

Atom Economy and Waste Minimization Strategies

Solid-Phase and Flow Chemistry Methodologies for Library Generation

The need to synthesize and screen large numbers of compounds for drug discovery has driven the development of high-throughput techniques like solid-phase and flow chemistry. These methodologies are well-suited for generating libraries of this compound derivatives for biological evaluation.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) involves attaching a starting material to an insoluble polymer support and carrying out a sequence of reactions. tubitak.gov.tr This approach simplifies purification, as excess reagents and by-products are simply washed away. The final product is then cleaved from the support. clockss.org Various methods for the solid-phase synthesis of quinolines have been developed, often based on classic reactions like the Friedländer synthesis. tubitak.gov.trclockss.org For example, a resin-bound o-aminobenzaldehyde derivative can be reacted with a ketone in solution, followed by cyclative cleavage to release the desired quinoline. tubitak.gov.tr To generate a library of this compound derivatives, one could envision starting with a resin-bound aniline or aminophenol that already contains the 6-benzenesulfonyl moiety. Subsequent reaction steps with diverse building blocks would allow for the rapid generation of a large library of analogs. tubitak.gov.tracs.org

Flow Chemistry: Flow chemistry, where a reaction is performed in a continuously flowing stream within a reactor, offers numerous advantages over traditional batch processing. sci-hub.se These include enhanced safety, precise control over reaction parameters (temperature, pressure, time), high reproducibility, and ease of scalability. sci-hub.sedurham.ac.uk This technology is ideal for generating compound libraries. For instance, a library of functionalized 7-chloroquinolines was prepared using continuous flow conditions, involving the generation of reactive organometallic intermediates that were subsequently trapped with various electrophiles. durham.ac.uk A continuous-flow strategy was also developed for the safe and scalable synthesis of 3-cyanoquinolines. acs.org Applying this approach to this compound would involve pumping a solution of the starting materials through a heated reactor, possibly containing a packed bed of a solid-supported catalyst, to generate a continuous stream of the product, which can then be collected and diversified.

| Methodology | Key Advantages | Application for Library Generation | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Simplified purification, potential for automation, high-throughput. | Parallel synthesis of discrete compounds on resin beads. A 6-(benzenesulfonyl)aniline precursor could be used to build a diverse library. | tubitak.gov.trclockss.orgacs.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, reproducibility. | Continuous production of a core scaffold which can be collected and further diversified. Ideal for optimizing reaction conditions rapidly. | sci-hub.sedurham.ac.ukacs.org |

Chemical Reactivity, Transformation, and Derivatization of 6 Benzenesulfonyl Quinoline

Reactions Involving the Benzenesulfonyl Moiety

The benzenesulfonyl group is a key functional feature, influencing the molecule's electronic properties and serving as a site for specific chemical transformations.

The sulfur atom in the sulfonyl group (SO₂) is at a high oxidation state and is electrophilic. While the S-C bond in the sulfone is generally robust, the related sulfonyl chloride precursor, quinoline-6-sulfonyl chloride, is highly reactive towards nucleophiles. This reactivity is fundamental to the synthesis of 6-(Benzenesulfonyl)quinoline and its derivatives, particularly sulfonamides. The sulfonyl chloride group readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines and alcohols, to form sulfonamides or sulfonate esters, respectively.

The synthesis of sulfonamides from sulfonyl chlorides is a common and high-yielding method. ekb.egnih.gov The reaction typically involves treating the sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. ekb.eg This pathway is crucial for creating a diverse range of derivatives with varied biological activities. ekb.egnih.gov

| Reactant | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Quinoline-6-sulfonyl chloride | Primary/Secondary Amine (e.g., Aniline) | Sulfonamide | Base (Pyridine or Triethylamine), Aprotic Solvent (DCM) | ekb.eg |

| Quinoline-6-sulfonyl chloride | Alcohol (e.g., Methanol) | Sulfonic Ester | Base (Pyridine), Aprotic Solvent (DCM) | |

| Quinoline-6-sulfonyl chloride | Thiol | Thiosulfonate | Aprotic Solvent |

The sulfonyl group is in the highest oxidation state for sulfur (+6), making it resistant to further oxidation. libretexts.org Therefore, the primary transformation in this context is reduction. While sulfones are generally stable, they can be reduced under specific conditions. nih.govevitachem.com For instance, strong reducing agents like lithium aluminum hydride have been noted to modify sulfonamide groups, a close derivative of sulfones. evitachem.com The high kinetic stability of the sulfonyl group means that reduction reactions often require vigorous conditions and may not be highly selective, with other functional groups in the molecule potentially being more susceptible to reduction. nih.gov For example, mild reduction of the quinoline (B57606) ring itself typically occurs more readily than reduction of the sulfonyl group. uop.edu.pk

Nucleophilic Substitution at the Sulfonyl Group

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system exhibits dual reactivity. researchgate.net The nitrogen atom deactivates the pyridine ring, making the benzene (B151609) ring the preferred site for electrophilic aromatic substitution (EAS). researchgate.netarsdcollege.ac.in Conversely, the electron-deficient pyridine ring is the target for nucleophilic aromatic substitution (NAS). researchgate.netuop.edu.pk

In unsubstituted quinoline, electrophilic attack occurs primarily at the C5 and C8 positions. uop.edu.pkarsdcollege.ac.in Nucleophilic substitution generally takes place at the C2 and C4 positions. researchgate.netuop.edu.pk The presence of the benzenesulfonyl group at C6, being strongly electron-withdrawing, further deactivates the benzene ring for electrophilic attack but can influence the regioselectivity of nucleophilic reactions on the pyridine ring.

Achieving regioselective functionalization of the quinoline scaffold is a significant goal in synthetic chemistry due to the diverse activities of its derivatives. mdpi.comnih.govrsc.org For this compound, the inherent electronic properties of the nucleus are the primary determinant of regioselectivity.

Electrophilic Substitution : Reactions like nitration and sulfonation on quinoline typically yield a mixture of 5- and 8-substituted products. uop.edu.pk The C6-sulfonyl group would further disfavor these reactions.

Nucleophilic Substitution : The Chichibabin reaction (amination with sodamide) on quinoline yields 2-aminoquinoline, demonstrating the preference for nucleophilic attack at C2. uop.edu.pk Reaction with potassium hydroxide (B78521) can yield 2-hydroxyquinoline. uop.edu.pk The C4 position can also be targeted if C2 is blocked. uop.edu.pk

C-H Activation : Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful strategies for site-selective functionalization, overcoming the limitations of classical substitution reactions. mdpi.comnih.gov These methods can direct functionalization to specific C-H bonds, such as C2, C5, or C8, depending on the catalyst and directing group used. mdpi.comrsc.org For example, metal-free halogenation of 8-substituted quinolines has been achieved with high regioselectivity at the C5 position. rsc.org

| Reaction Type | Typical Reagent | Preferred Position(s) on Quinoline | Influence of C6-SO₂Ph Group | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (Nitration) | HNO₃/H₂SO₄ | C5 and C8 | Strong deactivation of the benzene ring | uop.edu.pkarsdcollege.ac.in |

| Electrophilic Substitution (Sulfonation) | Fuming H₂SO₄ | C5 and C8 | Strong deactivation of the benzene ring | uop.edu.pk |

| Nucleophilic Substitution (Amination) | NaNH₂ (Chichibabin) | C2 | Minimal direct effect | uop.edu.pk |

| Nucleophilic Substitution (Hydroxylation) | KOH | C2 | Minimal direct effect | uop.edu.pk |

| Remote C-H Halogenation | Trihaloisocyanuric acid | C5 (with C8-directing group) | Serves as a substituent, not a directing group | rsc.org |

The synthetic versatility of quinoline allows for the introduction of a wide array of functional groups, expanding its chemical and pharmacological potential. rsc.orgresearchgate.net

One primary strategy involves the direct functionalization of the pre-formed quinoline ring system through C-H activation. mdpi.com Transition metal catalysis enables the regioselective introduction of alkyl, aryl, and other groups onto the quinoline scaffold. mdpi.comorganic-chemistry.org For instance, palladium-catalyzed reactions are widely used for the C-H arylation of heterocycles. mdpi.com

Another approach is the construction of the quinoline ring from already functionalized precursors. The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, is a versatile method for creating substituted quinolines. ecorfan.org Similarly, the Skraup synthesis, reacting an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent, allows for the preparation of quinolines from substituted anilines. researchgate.netuop.edu.pk

Finally, functional groups can be introduced by transforming existing substituents. For example, a chloro group on the quinoline ring can be displaced via nucleophilic substitution reactions, such as Buchwald-Hartwig amination, to install amine functionalities. vulcanchem.com

| Strategy | Methodology | Functional Group Introduced | Example Reaction | Reference |

|---|---|---|---|---|

| C-H Functionalization | Transition Metal Catalysis (e.g., Pd, Rh, Ru) | Aryl, Alkyl | Direct arylation of a quinoline C-H bond with an aryl halide. | mdpi.commdpi.com |

| Ring Synthesis | Friedländer Synthesis | Varied (from precursors) | Condensation of a substituted o-aminobenzaldehyde with an α-methylene ketone. | ecorfan.org |

| Ring Synthesis | Skraup Synthesis | Varied (from aniline precursor) | Reaction of a substituted aniline with glycerol and H₂SO₄. | uop.edu.pk |

| Modification of Substituents | Nucleophilic Aromatic Substitution (SNAr) | Amines, Ethers | Displacement of a chloro-substituent with an amine or alkoxide. | vulcanchem.com |

Heteroatom Functionalization and Transformation Reactions

Reactions involving the heteroatoms of this compound primarily center on the quinoline ring's nitrogen atom. This nitrogen atom possesses a lone pair of electrons, conferring basic properties upon the molecule and allowing it to react with acids to form salts. researchgate.netecorfan.org

A key transformation is the oxidation of the quinoline nitrogen to form a quinoline N-oxide, typically using a peroxycarboxylic acid. researchgate.net Quinoline N-oxides are valuable synthetic intermediates. beilstein-journals.org The N-oxide functionality activates the C2 and C4 positions for both nucleophilic substitution and C-H functionalization reactions. organic-chemistry.orgbeilstein-journals.org For example, a deoxygenative C2-heteroarylation of quinoline N-oxides has been developed, providing access to α-triazolylquinolines. beilstein-journals.org

The nitrogen atom can also undergo alkylation or acylation with appropriate electrophiles to form quaternary quinolinium salts. researchgate.net These salts can exhibit different reactivity and physical properties compared to the parent molecule.

Mechanistic Investigations of Reactions Involving 6 Benzenesulfonyl Quinoline

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on how reaction rates are influenced by various factors such as reactant concentrations, temperature, and catalysts. This information is instrumental in formulating a rate law, which mathematically describes the reaction rate and offers insights into the composition of the rate-determining step.

In the context of reactions involving quinoline (B57606) derivatives, kinetic analysis has been pivotal. For instance, in the synthesis of polysubstituted quinolines, the reaction rate can be significantly affected by the electronic nature of the substituents. Studies have shown that electron-donating groups can increase the reaction rate, while electron-withdrawing groups may have the opposite effect. units.it The progress of such reactions can be monitored over time to determine the reaction order with respect to each reactant.

Table 1: Hypothetical Kinetic Data for a Reaction Involving 6-(Benzenesulfonyl)quinoline

| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁴ |

This table is for illustrative purposes and does not represent actual experimental data.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), researchers can follow the labeled atom's position in the products, providing direct evidence for proposed reaction pathways and the involvement of specific intermediates. scripps.edunih.govnih.gov

For reactions involving this compound, isotopic labeling could be employed to distinguish between different possible mechanisms. For example, in a rearrangement reaction, labeling a specific carbon atom in the quinoline ring would help determine if that atom migrates during the reaction. Similarly, in reactions where a part of the benzenesulfonyl group is transferred, labeling the sulfur or oxygen atoms could clarify the mechanism of this transfer.

While specific isotopic labeling studies on this compound are not extensively reported in the provided search results, the general methodology is widely applicable. scripps.edunih.govnih.gov For instance, in the reduction of quinolines, deuterium labeling experiments have been used to identify intermediates like 1,2-dihydroquinoline. researchgate.net

Computational Mechanistic Studies: Transition State Analysis and Energy Profiles

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. rsc.org Techniques such as Density Functional Theory (DFT) allow for the calculation of the energies of reactants, products, intermediates, and transition states. units.it This information is used to construct a potential energy surface, which maps the energy of the system as a function of the geometric coordinates of the atoms.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can gain insights into the geometry of the reacting molecules at the moment of bond breaking and forming. For reactions involving this compound, computational studies could identify the transition state for key steps, such as electrophilic or nucleophilic attack on the quinoline ring. evitachem.com

Spectroscopic Intermediates Identification Methodologies

The direct observation of reaction intermediates is a powerful method for confirming a proposed reaction mechanism. Various spectroscopic techniques are employed for this purpose, each providing unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Operando NMR spectroscopy, which allows for the monitoring of reactions under actual process conditions, has proven to be particularly valuable. rsc.org It can provide real-time kinetic and structural information about both stable and unstable intermediates. rsc.org For instance, in the synthesis of tetrahydroquinolines, operando MAS-NMR has been used to identify multiple transient intermediates, including unstable dihydroquinoline species. rsc.org The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra are characteristic of the electronic environment of the nuclei and can be used to deduce the structure of the intermediates. mdpi.comsemanticscholar.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of molecules. In mechanistic studies, it can be used to detect the presence of intermediates, even at very low concentrations. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate the components of a reaction mixture before they are analyzed by the mass spectrometer, aiding in the identification of individual species. rsc.org

Infrared (IR) and UV-Visible Spectroscopy: These techniques can also be used to monitor the progress of a reaction and identify functional groups present in intermediates. For example, the appearance or disappearance of characteristic IR absorption bands (e.g., for a carbonyl or nitro group) can indicate the formation or consumption of an intermediate.

By combining the insights gained from kinetic studies, isotopic labeling, computational modeling, and spectroscopic identification of intermediates, a comprehensive and detailed picture of the reaction mechanism for processes involving this compound can be constructed.

Computational and Theoretical Studies of 6 Benzenesulfonyl Quinoline

Electronic Structure and Molecular Orbital Theory Calculations

Molecular orbital theory is fundamental to understanding the electronic behavior of 6-(benzenesulfonyl)quinoline. researchgate.netbohrium.comnih.govresearchgate.net Calculations based on this theory help in elucidating the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity. researchgate.netbohrium.comnih.govresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of compounds like this compound. researchgate.netacs.orgukm.edu.my By optimizing the geometry, researchers can determine the most stable three-dimensional arrangement of the atoms, which corresponds to the minimum energy state of the molecule. faccts.de This process involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonylated Quinoline (B57606) Scaffold (Illustrative)

| Parameter | Value |

|---|---|

| Dihedral Angle (Quinoline-Benzenesulfonyl) | ~80-85° |

| S-O Bond Length | ~1.45 Å |

| S-C (Quinoline) Bond Length | ~1.78 Å |

| C-S-O Bond Angle | ~108° |

| O-S-O Bond Angle | ~120° |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. acs.orgwuxibiology.comirjweb.comedu.krd This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates higher reactivity. researchgate.net These calculations are often performed using time-dependent DFT (TD-DFT) methods. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Sulfonylated Quinoline

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: This table provides representative values. The actual energies for this compound would need to be determined through specific TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvent molecules or biological macromolecules. rsc.orgdoi.org

These simulations can reveal the stability of different conformations by analyzing parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govgithub.io A stable system will generally exhibit a leveling off of the RMSD curve over time, indicating that it has reached equilibrium. github.io RMSF analysis helps to identify which parts of the molecule are more flexible. nih.govgithub.io Furthermore, MD simulations can elucidate the nature and duration of intermolecular interactions, such as hydrogen bonds, which are critical for understanding its behavior in a biological context. researchgate.netrsc.org

Quantitative Structure-Property Relationship (QSPR) Methodologies for Theoretical Prediction of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property-describing features of a chemical compound with its physicochemical properties or biological activity. researchgate.neturan.uaunlp.edu.ar The primary goal of QSPR is to develop models that can predict the properties of new or untested compounds. uran.uaunlp.edu.ar

For this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or even its potential biological activity based on a set of calculated molecular descriptors. uran.ua These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological in nature. uran.ua By establishing a statistically significant relationship between these descriptors and a known property for a series of related compounds, the model can then be used to predict that property for this compound. researchgate.neturan.ua

In Silico Docking and Ligand-Target Interaction Modeling Methodologies

In silico docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govresearchgate.net This methodology is instrumental in drug discovery and molecular biology for understanding ligand-target interactions. researchgate.net For this compound, molecular docking studies can predict its binding affinity and mode of interaction with various protein targets. nih.govrsc.orgacs.org

Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding site. rsc.orgdoi.org The results of these simulations are often expressed as a binding energy or docking score, where a lower value typically indicates a more favorable binding interaction. doi.orgnih.gov These studies can provide valuable hypotheses about the potential biological targets of this compound and the structural basis for its activity. bohrium.comresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-Resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-(Benzenesulfonyl)quinoline, a suite of 1D and 2D NMR experiments would be utilized to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of a molecule by revealing through-bond and through-space correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal the connectivity of protons within the quinoline (B57606) ring system and the separate benzenesulfonyl ring. For instance, the proton at position 7 would show a correlation to the protons at positions 5 and 8 of the quinoline ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). columbia.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals. Each proton-bearing carbon in the this compound molecule would display a single cross-peak in the HSQC spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edumagritek.com It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For this compound, key HMBC correlations would be observed between the protons on the benzene (B151609) ring and the sulfonyl-bearing carbon (C-1'), and crucially, between protons on the quinoline ring (e.g., H-5 and H-7) and the carbon atom attached to the sulfur (C-6). These long-range correlations confirm the connection and relative positioning of the two major ring systems.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (H-H) | HSQC/HMQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

|---|---|---|---|

| H-2 | H-3, H-4 | C-2 | C-3, C-4, C-8a |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |

| H-4 | H-2, H-3 | C-4 | C-2, C-4a, C-5, C-8a |

| H-5 | H-7 | C-5 | C-4, C-6, C-7, C-8a |

| H-7 | H-5, H-8 | C-7 | C-5, C-6, C-8, C-8a |

| H-8 | H-7 | C-8 | C-6, C-7, C-8a |

| H-2'/H-6' | H-3'/H-5', H-4' | C-2'/C-6' | C-1', C-3'/C-5', C-4' |

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insight into the structure and dynamics of materials in their crystalline or amorphous solid forms. For this compound, ssNMR would be instrumental in:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions.

Characterizing Supramolecular Assemblies: ssNMR can probe non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules in the crystal lattice. researchgate.net

Confirming Tautomeric and Ionic States: In some quinoline derivatives, ssNMR can distinguish between different tautomers or confirm the presence of zwitterionic species, which may not be the dominant form in solution. researchgate.net Differences in ¹³C and ¹⁵N chemical shifts are particularly sensitive to these structural variations. researchgate.net

2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. acs.org For this compound (C₁₅H₁₁NO₂S), the theoretical exact mass can be calculated and compared to the experimental value with a high degree of confidence.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to probe the molecule's structure. longdom.org The fragmentation pattern of sulfonamides is well-studied and typically involves cleavage at the C-S and S-N bonds. nih.gov For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the C-S bond to generate the quinolinyl cation [C₉H₇N]⁺ and the benzenesulfonyl radical.

Loss of sulfur dioxide (SO₂) from the molecular ion.

Formation of the benzenesulfonyl cation [C₆H₅SO₂]⁺ or the phenyl cation [C₆H₅]⁺.

A characteristic fragment ion corresponding to the 2-nitrobenzenesulfonylate moiety (C₆H₄NO₅S) has been noted as a common feature in the fragmentation of related derivatized amino acids. semanticscholar.org

Table 2: Predicted HRMS Fragments for this compound (C₁₅H₁₁NO₂S)

| Fragment Ion Formula | Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₁₅H₁₁NO₂S]⁺ | Molecular Ion (M⁺) | 269.0510 |

| [C₉H₇N]⁺ | Quinolinyl Cation | 129.0578 |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl Cation | 141.0010 |

| [C₁₅H₁₁NS]⁺ | Loss of SO₂ | 237.0612 |

| [C₆H₅]⁺ | Phenyl Cation | 77.0391 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis (for derivatives or complexes)

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. acs.org For a derivative or complex of this compound, this technique would unambiguously determine its absolute stereochemistry and reveal how molecules arrange themselves in the crystal lattice. mdpi.com

Key structural insights from a crystallographic study would include:

Molecular Conformation: The dihedral angle between the plane of the quinoline ring and the plane of the benzenesulfonyl ring is a critical conformational parameter. In related structures, this angle is often close to 90 degrees, indicating an orthogonal arrangement. iucr.orgresearchgate.net

Bond Parameters: The S=O and C-S bond lengths and the O-S-O bond angle would confirm the geometry of the sulfonyl group. researchgate.net

Crystal Packing: The analysis would identify intermolecular interactions that stabilize the crystal structure, such as C-H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of neighboring molecules. acs.orgnih.gov These interactions dictate the supramolecular architecture of the solid state.

Table 3: Representative Crystallographic Parameters for Benzenesulfonyl Derivatives

| Parameter | Typical Value Range | Reference |

|---|---|---|

| Dihedral Angle (Aryl-SO₂-Aryl) | 60 - 90° | iucr.orgresearchgate.net |

| O-S-O Bond Angle | ~120° | researchgate.net |

| π-π Stacking Distance | 3.6 - 4.1 Å | acs.orgnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are excellent for identifying functional groups. mdpi.com

For this compound, the key vibrational bands would be:

Sulfonyl Group (SO₂): Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. mvpsvktcollege.ac.in

C-S Stretch: A weaker absorption band for the carbon-sulfur bond.

Quinoline Ring Modes: The Raman spectrum would be particularly useful for observing the characteristic ring stretching modes of the quinoline moiety, which are sensitive to substitution and electronic environment. nih.gov

Table 4: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 |

Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of a synthesized compound and for analyzing complex reaction mixtures. advancechemjournal.com For this compound, a reversed-phase HPLC method would likely be developed.

Purity Assessment: A sample is dissolved and injected into the HPLC system. The goal is to obtain a single, sharp, and symmetrical peak, indicating the absence of impurities. advancechemjournal.com The purity is quantified by the area of the main peak relative to the total area of all detected peaks.

Method Development: This involves optimizing parameters such as the stationary phase (e.g., C18 silica (B1680970) column), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), and flow rate.

Hyphenated Techniques: Coupling HPLC with a Diode-Array Detector (HPLC-DAD) allows for the acquisition of a UV-Vis spectrum for the eluting peak. Comparing spectra across the peak can assess peak purity; if the spectra are identical, the peak is likely pure. sepscience.com For definitive identification of impurities, HPLC can be hyphenated with a mass spectrometer (LC-MS), which provides mass information for each separated component. rsc.org

Applications of 6 Benzenesulfonyl Quinoline in Diverse Chemical Research Fields

Catalysis and Organocatalysis

The quinoline (B57606) nucleus is a well-established motif in the design of catalysts and ligands, while the benzenesulfonyl group provides electronic modulation and additional coordination sites. researchgate.net This combination allows for the development of sophisticated catalytic systems.

The nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group in 6-(benzenesulfonyl)quinoline and its derivatives can act as effective coordination sites for transition metals. This property allows them to serve as ligands in a variety of metal-catalyzed reactions. mdpi.comacs.org The electronic properties of the ligand, influenced by the strongly electron-withdrawing sulfonyl group, can significantly impact the reactivity and selectivity of the metallic center. rsc.org

Research has demonstrated the formation of well-defined coordination complexes with metals like palladium and cadmium. For instance, sulfonamide derivatives of quinoline, such as N-(quinolin-8-yl)benzenesulfonamide, readily form stable complexes with palladium(II) and other metals. nih.gov In one example, a complex with the formula [Pd(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2] was synthesized and characterized, showcasing the bidentate coordination of the ligand to the metal center through both the quinoline and sulfonamide nitrogen atoms. nih.gov Similarly, ligands incorporating a benzenesulfonyl moiety are crucial in catalyst design for reactions like asymmetric hydrogenation, where they are complexed with metals such as iridium and ruthenium. orgsyn.org These metal-catalyzed transformations are foundational in modern organic synthesis for creating C-C and C-N bonds. rsc.org

A significant application of chiral molecules containing the benzenesulfonyl quinoline framework is in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. researchgate.net Chiral ligands derived from this scaffold can effectively transfer stereochemical information to a catalytic center, achieving high levels of enantioselectivity. sci-hub.se

A prominent example is the iridium-catalyzed asymmetric hydrogenation of quinoline derivatives to produce optically pure tetrahydroquinolines, which are important synthetic intermediates. orgsyn.org In these reactions, a chiral ligand, such as (1S,2S)-(-)-N-4-(Trifluoromethyl)benzenesulfonylated-1,2-diphenylethanediamine ((S,S)-Tf-DPEN), is complexed with an iridium precursor. orgsyn.org The benzenesulfonyl group's electronic nature, which can be fine-tuned with substituents like a trifluoromethyl group, plays a critical role in the catalyst's effectiveness. orgsyn.org This catalytic system has proven highly efficient for the hydrogenation of various 2-substituted and 2,6-disubstituted quinolines, achieving excellent yields and high enantiomeric excesses (ee). orgsyn.org

Table 1: Asymmetric Hydrogenation of Substituted Quinolines Using a Chiral Iridium-Benzenesulfonylated Ligand System orgsyn.org This table presents data from the asymmetric hydrogenation of various quinoline derivatives catalyzed by an in-situ generated Iridium complex of (S,S)-Tf-DPEN.

| Entry | Substrate (Quinoline Derivative) | Product (Tetrahydroquinoline Derivative) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Methylquinoline (B7769805) | 2-Methyl-1,2,3,4-tetrahydroquinoline | 96 | 96 |

| 2 | 2-Ethylquinoline | 2-Ethyl-1,2,3,4-tetrahydroquinoline | 95 | 96 |

| 3 | 2-n-Propylquinoline | 2-n-Propyl-1,2,3,4-tetrahydroquinoline | 94 | 96 |

| 4 | 2-Isopropylquinoline | 2-Isopropyl-1,2,3,4-tetrahydroquinoline | 95 | 98 |

| 5 | 6-Bromo-2-methylquinoline | 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline | 96 | 96 |

| 6 | 6-Chloro-2-methylquinoline | 6-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline | 95 | 95 |

Furthermore, the quinoline core itself is a key component of Cinchona alkaloids, which are powerful organocatalysts. researchgate.net The presence of a strong electron-withdrawing benzenesulfonyl group has been found to be essential in certain organocatalytic cascade reactions, highlighting its utility in activating substrates and controlling reaction pathways. beilstein-journals.org

As a Ligand in Transition-Metal-Catalyzed Reactions

Building Block in Complex Organic Synthesis

Quinoline is recognized as a versatile building block in organic synthesis due to its unique structure and reactivity. numberanalytics.com The addition of a benzenesulfonyl group at the 6-position provides a reactive handle and a means to modulate the properties of the resulting molecules, making this compound a valuable precursor for complex targets. numberanalytics.com

The this compound scaffold is an ideal starting point for constructing larger, more complex polycyclic and heterocyclic systems, which are common in natural products and pharmaceuticals. rsc.orgmdpi.com The benzenesulfonyl group can function as a protecting group or as a leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization of the quinoline ring.

For example, in the synthesis of the indolo[2,3-b]quinoline core, a key structure in several biologically active alkaloids, a benzenesulfonyl-protected indole (B1671886) is used as a precursor. researchgate.net This strategy involves a tandem reductive cyclization-dehydration approach to form the fused tetracyclic system. researchgate.net Similarly, other complex heterocycles, such as benzo[f]quinolines, have been synthesized using quinoline-based starting materials, demonstrating the utility of this core in building molecular complexity. nih.gov The synthesis of such systems often relies on challenging cyclization reactions, where the substituents on the quinoline ring play a crucial role in directing the outcome. cem.comresearchgate.net

The unique electronic and photophysical properties of the quinoline ring make it an attractive component for functional organic materials. numberanalytics.com Quinoline-based structures have been investigated for applications in conjugated polymers for optoelectronics and as components of metal-organic frameworks (MOFs). numberanalytics.com The this compound derivative serves as a valuable precursor in this field. The sulfonyl group can be used to tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting materials or to influence their solid-state packing through intermolecular interactions. Furthermore, the sulfonyl moiety can serve as a reactive site for polymerization or for grafting the molecule onto surfaces.

Synthetic Pathways to Polycyclic and Heterocyclic Systems

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent forces. mdpi.comfiveable.me Host-guest chemistry, a central part of this field, involves the specific binding of a "guest" molecule within a cavity-containing "host" molecule. thno.orgnih.gov

This compound possesses several structural features that make it an interesting candidate for studies in supramolecular chemistry.

π-π Stacking: The planar, aromatic quinoline ring is capable of engaging in π-π stacking interactions with other aromatic systems. thno.org The electron-deficient character of the quinoline ring, enhanced by the electron-withdrawing benzenesulfonyl group, can lead to favorable charge-transfer interactions with electron-rich aromatic guests.

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors. mdpi.com

Host-Guest Complexation: The molecule can potentially act as a guest, fitting into the hydrophobic cavities of macrocyclic hosts such as cyclodextrins and calixarenes. nih.gov The benzenesulfonyl group would influence the binding affinity and orientation within the host's cavity.

Research has shown that such host-guest interactions can have a profound impact on chemical reactivity. For instance, the encapsulation of quinolinium salts by polyethylene (B3416737) glycol (PEG) molecules through supramolecular interactions was found to modulate a hydrogenation reaction, effectively acting as a chemical "switch". researchgate.net This demonstrates the powerful interplay between supramolecular phenomena and catalysis, a domain where this compound and its derivatives could find future applications. The ability to control molecular assembly through these weak interactions is critical for designing advanced sensors and functional materials. fiveable.mersc.org

Design of Receptors and Molecular Recognition Systems

The rigid, aromatic framework of the quinoline moiety, combined with the electron-withdrawing nature and three-dimensional geometry of the benzenesulfonyl group, makes this compound an attractive platform for the rational design of synthetic receptors. These receptors are engineered for the selective binding of specific ions or molecules, a fundamental process known as molecular recognition.

Researchers have successfully designed various quinoline-based receptors for different targets. While not all are direct derivatives of this compound, they illustrate the principles that guide its use. For example, quinoline-based tripodal receptors have been synthesized for the recognition of tricarboxylic acids, and fluorescent probes have been developed for the selective detection of metal ions like Cu²⁺ and Zn²⁺. rsc.orgnih.govrsc.org The underlying principle involves creating a pre-organized cavity or binding site where the shape and electronic properties are complementary to the target guest. The benzenesulfonyl group in the this compound scaffold can be strategically employed to fine-tune these properties, enhancing both binding affinity and selectivity. nih.govconicet.gov.ar

Table 1: Examples of Quinoline-Based Molecular Recognition Systems

| Receptor/Probe Base | Target Analyte | Recognition Principle | Reference(s) |

|---|---|---|---|

| Quinoline-based tripodal fluororeceptor | Tricarboxylic acids | Hydrogen bonding and fluorescence quenching | researchgate.net |

| Quinoline-based fluorescent probe | Copper (Cu²⁺) ions | Chelation-induced fluorescence enhancement | rsc.orgnih.gov |

| 6-Substituted quinoline probes | Zinc (Zn²⁺) ions | Ratiometric fluorescence response upon ion binding | rsc.org |

| Azafullerene-quinoline dyad | Porphyrin-dimer tweezer | Electrostatic interactions and π-π stacking | eie.gr |

| Benzenesulfonyl-indole pharmacophore | Vasopressin V1A receptor | Ligand-receptor binding, π-cation interactions | nih.gov |

Self-Assembly Processes and Nanostructure Formation

The formation of ordered supramolecular structures through self-assembly is a cornerstone of nanoscience and materials chemistry. The this compound molecule possesses inherent structural features that make it a prime candidate for building such assemblies. The process is driven by the spontaneous organization of molecules into stable, non-covalently bonded aggregates. nih.gov

Key to this process are the aromatic quinoline and benzene (B151609) rings, which can induce self-assembly through π-π stacking interactions. vulcanchem.comrsc.org The offset, face-to-face arrangement of these flat, electron-rich systems is a common motif in the formation of larger architectures. nih.gov Studies on related quinoline derivatives have shown their ability to self-assemble into diverse and well-defined nanostructures, including nanoribbons, nanofibers, and gels. nih.govdntb.gov.uarsc.org For example, the quinoline alkaloid camptothecin (B557342) has been observed to form helical nanoribbons in aqueous solutions through π-π stacking. nih.gov

The benzenesulfonyl group contributes significantly to these interactions. Its phenyl ring provides an additional surface for π-π stacking, while the sulfonyl component can influence the packing arrangement through dipole-dipole interactions and by acting as a hydrogen bond acceptor. vulcanchem.comacs.org This dual functionality allows for the formation of complex and hierarchical supramolecular structures. The self-assembly of small molecules like this compound can lead to the formation of soft materials like organogels, where fibrous networks of the assembled molecules immobilize solvent molecules. dntb.gov.ua The morphology and properties of these nanostructures can often be tuned by changing external conditions such as solvent, concentration, or temperature. nih.govdntb.gov.ua

Materials Science Research

Integration into Polymeric Architectures for Advanced Materials

The incorporation of the this compound moiety into polymer chains is a promising strategy for developing advanced materials with enhanced thermal, mechanical, and optoelectronic properties. Polyquinolines are a class of fully aromatic polymers known for their exceptional thermal stability, chemical resistance, and strong mechanical properties. rsc.orgacs.org Various synthetic methods, such as the acid-catalyzed Friedländer condensation and aza-Diels–Alder polymerization reactions, have been developed to create quinoline-based polymers. rsc.orgacs.orgnih.gov

Integrating this compound, either as a monomer in the polymer backbone or as a pendant group, can significantly modify the polymer's characteristics. The bulky and rigid benzenesulfonyl group can disrupt chain packing, potentially increasing the solubility and processability of otherwise intractable aromatic polymers, a common challenge in materials science. acs.orgacs.org Furthermore, the sulfonyl group can introduce specific functionalities, enhancing inter-chain interactions and influencing the material's bulk properties.

Research has demonstrated the synthesis of various quinoline-containing polymers, including copolymers and block copolymers, designed for specific applications. acs.orgacs.orgkoreascience.kr For example, methacrylic polymers with side-chain quinoline moieties have been synthesized, and their photochemical properties studied. tandfonline.comtandfonline.com The introduction of a benzenesulfonyl group into such architectures could be used to tune the refractive index, dielectric constant, and thermal stability of the resulting materials.

Applications in Organic Electronics and Optoelectronic Devices

The conjugated π-system of the quinoline ring makes it an excellent candidate for applications in organic electronics, where the transport of charge carriers through molecular materials is fundamental. Quinoline derivatives and polymers have been investigated for use in various devices, including organic light-emitting diodes (OLEDs) and as nonlinear optical (NLO) materials. koreascience.krresearchgate.netmdpi.comijresm.com

The this compound scaffold is particularly interesting for this field. The electron-withdrawing benzenesulfonyl group can modulate the electronic properties of the quinoline core, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. vulcanchem.com This tuning is critical for designing materials with specific electron-transporting or hole-transporting properties, which are essential for efficient device performance. Indeed, derivatives of 3-(benzenesulfonyl)quinoline (B2491466) have been explicitly explored for their potential in organic electronics.

Furthermore, polymers incorporating quinoline chromophores have been shown to exhibit NLO activity, which is crucial for applications in optical data storage and optical switching. koreascience.krresearchgate.net The combination of the quinoline and benzenesulfonyl groups in a single monomer unit could lead to polymers with enhanced thermal stability and desirable NLO properties, making them suitable for use in high-performance optoelectronic devices. koreascience.krresearchgate.net

Chemical Biology and Ligand Design Methodologies

Design and Synthesis of Chemical Probes for Target Identification

In the field of chemical biology, small molecules that can be used to study and identify biological targets are invaluable tools. This compound provides a versatile and modular scaffold for the design and synthesis of such chemical probes. nih.gov Chemical probes are typically small molecules designed to interact with a specific protein or biomolecule, often eliciting a measurable response, such as a change in fluorescence, which allows for the study of biological processes in real-time. rsc.orgnih.gov

The this compound structure is well-suited for this purpose. The quinoline core often serves as a fluorophore, a component that emits light upon excitation, and its fluorescence properties can be sensitive to its local environment or binding events. vulcanchem.comnih.govcrimsonpublishers.com The nitrogen atom in the quinoline ring can act as a coordination site for metal ions or a hydrogen bond acceptor, making it a key part of the recognition element. nih.gov The benzenesulfonyl group, along with other positions on the quinoline ring, can be readily modified to introduce different functional groups. This modularity allows for the rational design of probes with tailored properties, such as:

Tuning of photophysical properties : Modifying substituents to shift absorption and emission wavelengths. nih.gov

Structural diversity : Introducing various reactive groups or binding moieties to target different biological molecules. nih.gov

Modulating bioactivity : The benzenesulfonyl group itself can be critical for biological interaction, as seen in benzenesulfonamide-based inhibitors. conicet.gov.arresearchgate.net

Numerous quinoline-based fluorescent probes have been developed for detecting biologically important species like metal ions (Cu²⁺, Zn²⁺) and reactive oxygen species, and for imaging specific cellular components or protein aggregates like tau fibrils associated with Alzheimer's disease. nih.govrsc.orgcrimsonpublishers.comacs.org The synthesis of quinoline-carboxamide benzenesulfonates has been reported for the development of potent receptor antagonists, highlighting the successful combination of these two moieties in creating biologically active molecules. nih.gov This demonstrates the power of the this compound framework as a starting point for generating diverse libraries of chemical probes for target identification and validation.

The quinoline ring system is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. tandfonline.comfrontiersin.orgresearchgate.net Its synthetic versatility allows for the creation of a vast array of derivatives with diverse pharmacological properties. frontiersin.org When combined with a benzenesulfonyl group, the resulting benzenesulfonyl quinoline scaffold offers a unique three-dimensional structure that is of significant interest for interacting with biological targets. While research often encompasses the broader class of benzenesulfonyl quinoline derivatives, the insights gained are crucial for understanding the potential of specific isomers like this compound.

2 Strategies for Modulating Protein-Ligand Interactions (Methodological Focus)

Modulating the affinity of a ligand for its protein target is a central activity in drug discovery and chemical biology. stanford.edu The interaction between a ligand, such as a derivative of this compound, and its target protein is governed by non-covalent forces including hydrogen bonds, hydrophobic interactions, and ionic bonds. easychair.org Strategies to modulate these interactions focus on systematically altering the ligand's structure to either enhance or diminish its binding affinity, thereby fine-tuning its biological effect.

A key methodological approach involves making targeted structural modifications to the ligand to disrupt or enhance specific contacts with the protein. stanford.edu For the benzenesulfonyl quinoline scaffold, this can be achieved through several strategies:

Substitution Analysis: Introducing various functional groups at different positions on both the quinoline and benzenesulfonyl rings can probe the binding pocket for favorable or unfavorable interactions. For example, adding electron-donating or electron-withdrawing groups can alter the electronic properties of the scaffold, influencing hydrogen bonding and other polar interactions.

Conformational Control: The bond connecting the sulfonyl group to the quinoline ring allows for rotational flexibility. Introducing steric bulk near this linkage can restrict the conformation of the molecule, locking it into a bioactive shape that may fit more precisely into a protein's binding site.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) can modulate binding affinity and other properties. For instance, the benzene ring could be replaced with a different aromatic heterocycle to explore new interactions with the target protein.

A more advanced strategy involves using a second "presenter" protein to control the binding of a bifunctional molecule to its target. stanford.edu In this conceptual approach, a molecule is designed to bind to both a highly abundant cellular protein and a specific target. The formation of this ternary complex can alter (usually diminish) the affinity of the molecule for its primary target, providing a novel mechanism for controlling its activity. stanford.edu This highlights that affinity modulation can be achieved not just by altering the ligand itself, but also by controlling its molecular environment. stanford.edu

3 Fragment-Based and Scaffold-Based Design Approaches utilizing Benzenesulfonyl Quinoline Scaffolds

The quinoline core is considered a privileged and highly "druggable" scaffold, making it an excellent starting point for both fragment-based and scaffold-based drug design. tandfonline.comnih.govajol.info These approaches leverage the structural foundation of molecules like this compound to build novel therapeutic agents.

Fragment-Based Drug Design (FBDD) begins by identifying low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then optimized by growing, linking, or merging them to create more potent and selective lead compounds. The benzenesulfonyl quinoline structure can be viewed as the result of combining a quinoline fragment with a benzenesulfonyl fragment. In FBDD, researchers might screen libraries of quinoline-containing fragments or sulfonyl-containing fragments to find initial binders, which can then be elaborated upon. nih.gov For example, a study identified a 4-(3H-pyrazol-4-yl)quinoline scaffold through fragment screening as a novel binder for the protein Transthyretin. biorxiv.org This demonstrates how a quinoline-based fragment can serve as the starting point for developing more complex molecules. biorxiv.org

Scaffold-Based Design uses a known active core structure, such as the benzenesulfonyl quinoline scaffold, as a template for creating a library of related compounds. This approach is built on the idea that the core scaffold already possesses some of the necessary properties for binding to a particular class of targets. The quinoline scaffold has been successfully used to design inhibitors for a variety of protein targets. researchgate.netnih.gov

Research Findings on Benzenesulfonyl Quinoline Derivatives:

mTOR Inhibitors: A series of 4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines were designed and synthesized as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell growth and proliferation. researchgate.netnih.gov One of the most active compounds from this series demonstrated potent inhibition of the mTORC1 complex and induced cell cycle arrest. researchgate.net

| Compound/Variant | Target | Activity | Reference |

| 4-(N-phenyl-N'-(4-chlorophenyl)sulfonyl)-6-(4-hydroxyphenyl)quinoline | mTOR | IC₅₀ = 613 nM | researchgate.netnih.gov |

| IIIM-4Q | mTORC1 | Potent Inhibitor | researchgate.net |

P2X7R Antagonists: In a search for antagonists of the P2X7 receptor (P2X7R), which is implicated in inflammatory conditions, researchers developed a series of quinoline-6-carboxamide (B1312354) benzenesulfonates. nih.gov By modifying substituents on the benzenesulfonate (B1194179) ring, they were able to modulate the potency of the compounds. This work highlights how the benzenesulfonyl portion of the scaffold can be systematically modified to tune biological activity. nih.gov

| Compound | Substitution (on benzenesulfonate) | Target | Activity (IC₅₀) | Reference |